Sodium decyl sulfate
Description
Significance in Surfactant Science and Colloidal Chemistry
Sodium dodecyl sulfate (B86663) is a cornerstone compound in the fields of surfactant science and colloidal chemistry due to its classic amphiphilic nature and predictable behavior in aqueous solutions. researchgate.net It serves as a model anionic surfactant for fundamental studies on the physical chemistry of surfactants, including the principles of micellization and interfacial phenomena. chemicalbook.comrroij.com Researchers frequently use SDS to investigate the forces that drive the self-assembly of surfactant molecules into aggregates known as micelles. neliti.com
The critical micelle concentration (CMC) of SDS in pure water at 25°C is a well-established value of 8.2 mM. chemicalbook.comwikipedia.org At this concentration, the individual surfactant molecules (monomers) begin to form spherical structures called micelles, with the hydrophobic tails oriented inward and the hydrophilic heads facing the aqueous environment. neliti.com The aggregation number, which is the average number of SDS molecules in a single micelle, is typically considered to be around 62. chemicalbook.comwikipedia.org The study of how factors like temperature, pressure, and the addition of electrolytes affect the CMC and aggregation behavior of SDS provides crucial insights into the thermodynamics and kinetics of micelle formation. chemicalbook.comresearchgate.net
Furthermore, SDS is instrumental in research concerning the interaction of surfactants with polymers, proteins, and other surfaces. researchgate.net For instance, the interaction between SDS and polymers like poly (maleic acid/octyl vinyl ether) can lead to enhanced viscosity and reduced surface tension, which is attributed to the formation of mixed micelles. rroij.com Its ability to adsorb onto surfaces and alter their properties is a key area of investigation. nih.gov Studies on the adsorption of SDS onto various materials, such as polystyrene latex particles and activated carbon, help in understanding the mechanisms of wetting, detergency, and stabilization of colloidal dispersions. mdpi.comacs.org The influence of SDS on the colloidal interactions within cake layers on membrane surfaces has been studied to understand and mitigate colloidal fouling in processes like ultrafiltration. researchgate.net
Fundamental Amphiphilic Characteristics and Research Modalities
The utility of Sodium Dodecyl Sulfate in academic research stems from its fundamental amphiphilic characteristics. The molecule possesses a distinct dual nature: a long hydrocarbon chain (dodecyl group) that is hydrophobic (water-repelling) and a sulfate group that is hydrophilic (water-attracting). wikipedia.org This molecular architecture is the basis for its surface-active properties, as it allows SDS to accumulate at interfaces, such as the air-water interface or oil-water interface, thereby reducing the surface or interfacial tension. atamanchemicals.com
This amphiphilicity is harnessed in numerous research modalities. One of the most prominent applications is in biochemistry and molecular biology, specifically in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). rroij.com In this technique, SDS is used to denature proteins, breaking down their complex three-dimensional structures into linear polypeptide chains. rroij.comatamanchemicals.com The anionic surfactant binds to the protein backbone, conferring a uniform negative charge that is proportional to the protein's mass. This allows for the separation of proteins based almost exclusively on their molecular weight when subjected to an electric field in a polyacrylamide gel matrix. rroij.com
Beyond electrophoresis, SDS is employed in cell lysis protocols to disrupt cell membranes and release intracellular components for analysis. rroij.com Its ability to solubilize membrane proteins and lipids is a direct consequence of its detergent properties. rroij.commdpi.com Researchers also utilize SDS in studies of protein folding and aggregation, including the characterization of amyloid fibrils, many of which exhibit resistance to SDS. mdpi.com In materials science, aqueous solutions of SDS are used to disperse or suspend nanomaterials like carbon nanotubes. wikipedia.org The study of SDS in mixed solvent systems, such as dioxane-water or methanol-water, provides further understanding of its self-aggregation and ion association behavior under different environmental conditions. acs.org
Chemical and Physical Properties of Sodium Dodecyl Sulfate
Sodium dodecyl sulfate is commercially available as a white or cream-colored solid in the form of crystals, flakes, or a powder. wikipedia.orgchemicalbook.com It has a faint odor of fatty substances and a smooth feel. chemicalbook.com
Interactive Table of Sodium Dodecyl Sulfate Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | Sodium dodecyl sulfate | wikipedia.org |
| Synonyms | Sodium lauryl sulfate (SLS), Sodium monododecyl sulfate | wikipedia.org |
| CAS Number | 151-21-3 | wikipedia.org |
| Molecular Formula | C₁₂H₂₅NaO₄S | wikipedia.orgsantos.com |
| Molar Mass | 288.372 g/mol | wikipedia.org |
| Appearance | White or cream-colored solid | wikipedia.org |
| Density | 1.01 g/cm³ | wikipedia.org |
| Melting Point | 204-207 °C (399-405 °F) | atamanchemicals.com |
| Solubility in Water | Soluble | chemicalbook.com |
| Critical Micelle Concentration (CMC) | 8.2 mM (in pure water at 25 °C) | chemicalbook.comwikipedia.org |
| Aggregation Number | ~62 | chemicalbook.comwikipedia.org |
| Surface Tension | 39.5 dyn/cm (at 25 °C) | atamanchemicals.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
142-87-0 |
|---|---|
Molecular Formula |
C10H22NaO4S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
sodium;decyl sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13); |
InChI Key |
IFWQJLOEDLBVJO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.[Na] |
Other CAS No. |
142-87-0 |
physical_description |
Liquid; WetSolid |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Micellization and Supramolecular Self Assembly of Sodium Dodecyl Sulfate
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration is a fundamental property of a surfactant solution, representing the concentration at which the formation of micelles becomes significant. Below the CMC, SDS molecules exist primarily as individual monomers. As the concentration approaches and surpasses the CMC, the monomers aggregate to form micelles, leading to distinct changes in the physical properties of the solution, such as conductivity, surface tension, and viscosity. These changes are utilized to experimentally determine the CMC.
Temperature has a complex and non-linear effect on the critical micelle concentration (CMC) of sodium dodecyl sulfate (B86663) (SDS). nailib.comresearchgate.net Generally, as the temperature increases from a lower point, the CMC of SDS initially decreases, reaches a minimum, and then begins to increase. nailib.comajchem-a.com For instance, in one study, the CMC of SDS was found to decrease between 22.1°C and 32.1°C, and then increase from 42.3°C to 71.0°C. nailib.com Another study observed the minimum CMC for SDS at approximately 308.15 K (35°C). ajchem-a.com
This behavior is governed by the thermodynamics of micellization, specifically the interplay between enthalpy (ΔH°m) and entropy (ΔS°m) of micellization. The micellization process for SDS is typically entropy-driven at lower temperatures and becomes enthalpy-driven at higher temperatures. ajchem-a.comnih.gov At lower temperatures, the ordering of water molecules around the hydrophobic surfactant tails is significant. The formation of micelles releases these ordered water molecules, leading to a large positive entropy change that favors micellization. As the temperature rises, the structure of water is already more disrupted, reducing the entropic gain. Concurrently, the kinetic energy of the surfactant molecules increases, which can hinder aggregation. nailib.comresearchgate.net
The standard Gibbs free energy of micellization (ΔG°m) is consistently negative, indicating the spontaneity of the process. ajchem-a.commdpi.com The relationship between these thermodynamic parameters can be used to understand the temperature-dependent shifts in the micellization equilibrium. conicet.gov.arconicet.gov.arresearchgate.netacs.org
Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS)
| Temperature (°C) | Temperature (K) | CMC (mM) |
|---|---|---|
| 22.1 | 295.25 | 10.0 |
| 25 | 298.15 | 8.45 |
| 32.1 | 305.25 | 8.24 |
| 35 | 308.15 | 9.22 |
| 42.3 | 315.45 | 9.0 |
| 65 | 338.15 | 11.40 |
| 71.0 | 344.15 | 12.0 |
Note: Data compiled from various sources and may show slight variations based on experimental methods. nailib.comresearchgate.net
The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the micellization of sodium dodecyl sulfate (SDS). Electrolytes significantly lower the critical micelle concentration (CMC). nih.govorientjchem.orgresearchgate.net This is primarily due to the screening of electrostatic repulsions between the negatively charged sulfate head groups of the SDS monomers. researchgate.net The added cations (e.g., Na+) from the electrolyte accumulate near the micellar surface, effectively neutralizing the charge and reducing the repulsion between the head groups. orientjchem.orgresearchgate.net This facilitates the aggregation of surfactant molecules into micelles at a lower concentration.
For example, in the absence of added salt, the CMC of SDS is approximately 8.3 mM. However, in the presence of 1.5% NaCl, the CMC can decrease to as low as 1 mM. researchgate.net The magnitude of the CMC reduction depends on the concentration and the nature of the electrolyte. researchgate.net Divalent cations, for instance, are more effective at reducing the CMC than monovalent cations due to their greater charge density. The order of effectiveness for some cations in decreasing the CMC of SDS has been reported as Na+ < NH4+ < K+ < Mg2+. researchgate.net
The addition of electrolytes not only lowers the CMC but also influences the size and shape of the micelles, often leading to an increase in the aggregation number. rsc.org
Table 2: Influence of NaCl Concentration on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) at 40°C
| NaCl Concentration (mol/dm³) | CMC (mM) |
|---|---|
| 0.00 | 8.1 |
| 0.10 | 1.49 |
| 0.20 | 0.98 |
| 0.30 | 0.75 |
| 0.40 | 0.62 |
| 0.50 | 0.53 |
Note: Data adapted from fluorescence measurements. rsc.org
The presence of co-solvents, particularly short-chain alcohols like ethanol (B145695), significantly modifies the self-assembly behavior of sodium dodecyl sulfate (SDS). The effect of alcohols on the critical micelle concentration (CMC) is complex and depends on the alcohol's concentration and chain length. mdpi.comnsf.gov
For ethanol, as its concentration increases in an aqueous SDS solution, the CMC typically first decreases and then increases after passing through a minimum. oup.comresearchgate.net The initial decrease in CMC at low alcohol concentrations is often attributed to the alcohol molecules acting as a "co-surfactant," incorporating into the palisade layer of the micelle, which reduces the repulsion between the head groups and stabilizes the micelle. nih.govnih.gov
However, as the concentration of ethanol further increases (e.g., above ~40% by volume), the solvent becomes more non-polar, which increases the solubility of the individual SDS monomers and thus disfavors micelle formation, leading to a sharp increase in the CMC. oup.comroyalsocietypublishing.org In sufficiently high concentrations of ethanol, micellization may be completely inhibited. royalsocietypublishing.org Other co-solvents like propane-1,2-diol have been shown to decrease the CMC of SDS as their concentration increases, which is attributed to the formation of hydrogen bonds and a reduction in the dielectric constant of the aqueous phase. mdpi.com The presence of co-solvents can also affect the aggregation number and the thermodynamics of micellization. cdnsciencepub.com
Table 3: Effect of Ethanol Concentration on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS)
| Ethanol Concentration (vol %) | CMC (mM) |
|---|---|
| 0 | 8.1 |
| 10 | 7.5 |
| 20 | 8.5 |
| 30 | 11.0 |
| 40 | No Micelle Formation |
Note: Representative data illustrating the general trend. oup.com
Influence of Electrolyte Additives on Micellar Formation
Structural and Dynamic Properties of Sodium Dodecyl Sulfate Micelles
The aggregation number (Nagg) of a micelle is the average number of surfactant monomers that assemble to form a single micelle. For sodium dodecyl sulfate (SDS) in aqueous solution, the aggregation number is influenced by factors such as temperature, surfactant concentration, and the presence of additives. nih.govresearchgate.net
At temperatures around 25°C and in the absence of added salt, the aggregation number of SDS micelles is often reported to be in the range of 55 to 80. leidenuniv.nlscispace.com For instance, a value of 64 is frequently cited. core.ac.ukuc.pt As the temperature increases, the aggregation number of SDS micelles tends to decrease. nih.gov This is consistent with the observation that micelles shrink in size at higher temperatures.
The concentration of SDS above the critical micelle concentration (CMC) can also affect the aggregation number. Some studies have shown a linear increase in the aggregation number with increasing SDS concentration. researchgate.net The addition of electrolytes like NaCl, which reduces the electrostatic repulsion between head groups, generally leads to an increase in the aggregation number and the formation of larger micelles. rsc.org Techniques such as fluorescence quenching, small-angle neutron scattering (SANS), and membrane osmometry are commonly used to determine micellar aggregation numbers. rsc.orgresearchgate.netjh.edu
Table 4: Aggregation Number (Nagg) of Sodium Dodecyl Sulfate (SDS) Micelles under Different Conditions
| Condition | Aggregation Number (Nagg) |
|---|---|
| Pure Water, 25°C | 55 - 80 |
| Increasing Temperature | Decreases |
| Increasing SDS Concentration | Increases |
| Increasing NaCl Concentration | Increases |
Note: This table presents general trends observed in various studies. rsc.orgnih.govresearchgate.netleidenuniv.nl
The morphology of sodium dodecyl sulfate (SDS) micelles is generally considered to be spherical or slightly ellipsoidal, particularly at concentrations close to the critical micelle concentration (CMC) and in the absence of additives. nih.govosti.gov The diameter of these micelles is typically in the range of 3.5 to 4.5 nm. researchgate.net However, the shape and size can change significantly with varying conditions.
At higher concentrations of SDS or in the presence of high concentrations of electrolytes like NaCl, a transition from spherical to more elongated, rod-like or cylindrical micelles can occur. nih.gov This transition is driven by the reduction of electrostatic repulsion between the head groups, which allows for closer packing of the surfactant molecules. nih.gov The presence of co-solvents, such as long-chain alcohols, can also induce structural changes, leading to the formation of cylindrical and even bilayer micelles. nih.govnih.gov
The dynamics of SDS micelles are characterized by two main relaxation processes. A fast relaxation process is associated with the exchange of monomers between the micelle and the bulk solution. A slower relaxation time is related to the complete dissolution of a micelle. nih.gov The stability of the micelles, as indicated by the slow relaxation time, can be influenced by additives. For example, long-chain alcohols that match the chain length of SDS can increase micellar stability. nih.gov Molecular dynamics simulations have provided significant insights into the kinetics of micelle formation and the structural transitions that occur as a function of temperature and concentration. princeton.edu
Characterization of Micellar Microenvironments (e.g., Micropolarity, Microviscosity)
The interior of a sodium dodecyl sulfate (SDS) micelle provides a unique microenvironment that is distinct from the bulk aqueous solution. This microenvironment can be characterized by its micropolarity and microviscosity, which are crucial parameters influencing the solubilization of hydrophobic molecules and the rates of chemical reactions occurring within the micelles.
Micropolarity
The micropolarity within an SDS micelle is significantly lower than that of water. This is due to the aggregation of the hydrophobic dodecyl chains in the micellar core, creating a nonpolar environment. The polarity of this microenvironment can be probed using fluorescent molecules, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its surroundings. The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene fluorescence spectrum is a commonly used scale for micropolarity. scispace.com For pyrene in SDS micelles, the I1/I3 ratio is typically around 1.0, which is indicative of a relatively nonpolar environment. scispace.com The micropolarity is not uniform throughout the micelle; it is lowest in the core and increases towards the more hydrated palisade layer. cdnsciencepub.com The presence of additives can also influence the micropolarity. For instance, in mixed micelles of SDS and a nonionic surfactant, the increasing participation of the ionic component can lead to a more dehydrated and thus less polar micellar structure. nih.gov
Microviscosity
The microviscosity within the micellar core is considerably higher than that of bulk water. This increased viscosity is a result of the restricted motion of the hydrocarbon chains packed within the micelle. Techniques such as fluorescence anisotropy and electron spin resonance (ESR) with spin probes are used to measure this property. For pure SDS micelles, the microviscosity has been estimated to be in the range of 12-19 cP, although values can vary depending on the measurement technique and conditions. uliege.beosti.gov The microviscosity can be influenced by several factors. For example, the addition of salts like sodium chloride can increase the microviscosity of the SDS micellar system by approximately 45%. frontiersin.org This is attributed to the increased concentration of sodium ions in the headgroup region, which strongly coordinate with water molecules and reduce the mobility of probe molecules. frontiersin.org Conversely, the addition of certain organic molecules may lead to a decrease in microviscosity.
Interactive Data Table: Micropolarity and Microviscosity of SDS Micelles
| System | Probe | Parameter | Value | Reference |
| Pure SDS Micelles | Pyrene | I1/I3 Ratio | ~1.03 | scispace.com |
| Pure SDS Micelles | 1,3-dipyrenylpropane | Microviscosity | 12 cP | osti.gov |
| SDS Micelles in Water | 5-doxyl stearic acid | Microviscosity | 19 cP | uliege.be |
| SDS/NaCl System | DMDPP, Coumarin 6 | Microviscosity Increase | ~45% | frontiersin.org |
| Pure SDS Micelles at 45°C | Spin Probe | Microviscosity | 2.79 cP | csun.edu |
Phase Behavior and Phase Transitions in Aqueous Sodium Dodecyl Sulfate Systems
Aqueous solutions of sodium dodecyl sulfate (SDS) exhibit a rich phase behavior, forming a variety of structures depending on the surfactant concentration and temperature. acs.org At low concentrations, SDS exists as individual monomers. As the concentration increases and surpasses the critical micelle concentration (CMC), the monomers self-assemble into micelles, which are typically spherical in shape. This isotropic solution of spherical micelles is known as the L1 phase. researchgate.net
With a further increase in SDS concentration, interactions between the micelles become more significant, leading to transitions to more ordered liquid crystalline phases. A common transition is from the L1 phase to a hexagonal phase (H1), where the surfactant molecules are arranged in long, cylindrical micelles packed in a hexagonal array. researchgate.netrsc.org At even higher concentrations, a lamellar phase (Lα) may form, consisting of bilayers of surfactant molecules separated by layers of water. acs.orgrsc.org The transitions between these phases are influenced by factors that affect the packing of the surfactant molecules, such as temperature, ionic strength, and the presence of cosurfactants. researchgate.netd-nb.info For example, the addition of a cosurfactant like decanol (B1663958) can induce transitions from the L1 phase to nematic and then hexagonal phases. researchgate.net
The complete phase diagram of SDS in water can be quite complex, featuring various intermediate and mixed-phase regions. acs.org Experimental techniques such as small-angle X-ray scattering (SAXS), polarizing microscopy, and nuclear magnetic resonance (NMR) are employed to identify the different phases and construct the phase diagram. researchgate.netfrontiersin.org
Thermodynamic Characterization of Micellization Processes
The process of micelle formation is a thermodynamic equilibrium between surfactant monomers and the aggregated micelles. The thermodynamics of this process can be characterized by several key parameters, including the critical micelle concentration (CMC), and the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. mdpi.com
The CMC is a fundamental property of a surfactant and is dependent on temperature. For SDS in pure water, the CMC generally shows a U-shaped dependence on temperature, with a minimum around 25-30°C. ijsr.net The addition of electrolytes, such as NaCl, typically lowers the CMC, while the addition of organic cosolvents like ethanol can have a more complex effect, sometimes initially decreasing and then increasing the CMC. jlu.edu.cn
The thermodynamic parameters of micellization can be determined from the temperature dependence of the CMC. The standard Gibbs free energy of micellization (ΔG°mic) is always negative, indicating that micelle formation is a spontaneous process. mdpi.comjlu.edu.cn The enthalpy of micellization (ΔH°mic) for SDS is typically negative at lower temperatures, signifying an exothermic process, and can become positive at higher temperatures. mdpi.com The entropy of micellization (ΔS°mic) is generally positive and is the primary driving force for micellization. This positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, a key aspect of the hydrophobic effect. mdpi.com
Interactive Data Table: Thermodynamic Parameters of SDS Micellization in Ethanol-Water Mixtures at 298.15 K
| System | CMC (mmol·L⁻¹) | ΔG°mic (kJ·mol⁻¹) | ΔH°mic (kJ·mol⁻¹) | ΔS°mic (kJ·mol⁻¹·K⁻¹) | Reference |
| SDS in Ethanol | - | -29.51 | -13.06 | 0.055 | mdpi.com |
| SDS in Cinnamaldehyde + Ethanol | - | -22.99 | -1.72 | 0.071 | mdpi.com |
Note: Specific CMC values for these solvent systems were not provided in the source.
Computational Simulations of Phase Diagrams and Self-Assembly
Computational simulations have become an invaluable tool for understanding the self-assembly and phase behavior of sodium dodecyl sulfate (SDS) at a molecular level. Techniques such as coarse-grained molecular dynamics (CG-MD) and dissipative particle dynamics (DPD) are particularly well-suited for studying these processes, as they can access the longer time and length scales required for micelle formation and phase transitions, which are often computationally prohibitive for all-atom simulations. nih.govscielo.br
One popular coarse-grained model is the MARTINI force field. scielo.brpku.edu.cn In this approach, groups of atoms are represented as single interaction sites, or "beads," which significantly reduces the computational cost. scielo.br MARTINI simulations have been successfully used to predict the critical micelle concentration (CMC), aggregation numbers, and the formation of spherical and cylindrical micelles of SDS in aqueous solution. nih.govfrontiersin.orgscielo.br These simulations have also provided insights into the dynamics of micellar systems, including the exchange of surfactant monomers between micelles and the processes of micelle fusion and fission. nih.gov To further enhance computational efficiency, implicit water models, such as the Dry MARTINI force field, have been developed, allowing for the direct simulation of SDS self-assembly and adsorption onto surfaces. nih.gov
Dissipative particle dynamics (DPD) is another mesoscopic simulation technique that has been employed to study the phase diagram of SDS. rsc.orgnih.gov DPD is also a coarse-graining method, but it uses soft, repulsive potentials between beads, which allows for larger time steps and the simulation of larger systems. nih.gov DPD simulations have been used to construct the full phase diagram of SDS, successfully reproducing the experimentally observed transitions from micellar solutions to hexagonal and lamellar phases. acs.orgrsc.orgnih.gov These simulations can also incorporate the effects of counterions and their partial dissociation from the surfactant head groups, which is crucial for accurately modeling the behavior of ionic surfactants like SDS. nih.gov
Interactions of Sodium Dodecyl Sulfate with Heterogeneous Systems
Mixed Surfactant Systems Involving Sodium Dodecyl Sulfate (B86663)
The combination of sodium dodecyl sulfate (SDS), an anionic surfactant, with various nonionic surfactants in aqueous solutions leads to the formation of mixed micelles with properties that are often more advantageous than those of the individual components. This phenomenon, known as synergism, is characterized by a reduction in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the pure surfactants. rsc.orgchemijournal.comnih.gov
Studies involving SDS and nonionic surfactants from the polysorbate (Tween) series, such as Tween 20, Tween 40, Tween 60, and Tween 80, have demonstrated this synergistic behavior. chemijournal.comchemijournal.com The interactions between SDS and Tween surfactants are attractive, favoring the formation of mixed micelles. chemijournal.com The strength of this synergism, however, varies with the structure of the nonionic surfactant. For instance, in the SDS-Tween series, stronger synergistic interactions are observed with Tween 60 and Tween 80 compared to Tween 20 and Tween 40. chemijournal.com Similarly, strong attractive interactions and synergistic effects are observed in mixtures of SDS and Triton X-100, another common nonionic surfactant. scielo.org.mxresearchgate.net In these mixed systems, the resulting micelles are often enriched with the nonionic component. scielo.org.mx
The mixing of SDS with polyoxyethylene-type nonionic surfactants also results in mixed micelles where the CMC values of the mixtures are lower than what would be expected from ideal mixing behavior. rsc.org This stabilization is attributed to favorable interactions between the different surfactant molecules within the micelle. rsc.org Investigations into mixtures of SDS with n-alkyl-N-methylglucamides (MEGA-n) also revealed significant synergism in reducing surface tension, with the effect increasing as the alkyl chain length of the MEGA surfactant grew. jst.go.jp
The table below presents data on the interaction parameter (β) for various SDS-nonionic surfactant systems, which quantifies the degree of interaction between the two surfactants in the mixed micelle. A more negative value indicates stronger attractive interactions and greater synergy. scielo.org.mxacs.org
| SDS-Nonionic Surfactant System | Interaction Parameter (β) | Observation |
| SDS / Triton X-100 | -2.1 | Strong synergistic behavior. researchgate.net |
| SDS / AEO9 | -10.0 | Significant attractive interaction. nih.gov |
| SDS / Tween 20 | Less negative than other Tweens | Weaker synergistic interaction. chemijournal.com |
| SDS / Tween 80 | More negative than Tween 20 | Stronger synergistic interaction. chemijournal.com |
This table compiles data from multiple research findings to illustrate the synergistic interactions between Sodium Dodecyl Sulfate and various nonionic surfactants.
The behavior of mixed surfactant systems, such as those involving sodium dodecyl sulfate (SDS), is often described by theoretical models that account for the non-ideal interactions between the different surfactant molecules in the micelle. acs.org One of the most widely used frameworks is the regular solution theory, as developed by Rubingh. acs.orgmdpi.comencyclopedia.pub This model provides a quantitative measure of the interaction between two surfactants in a mixed micelle through an interaction parameter, commonly denoted as β (or βm). mdpi.comencyclopedia.pub
A negative value for the β parameter signifies a synergistic or attractive interaction between the two surfactant species, meaning that the mixed micelle is more stable than the individual micelles. acs.orgencyclopedia.pub Conversely, a positive β value indicates an antagonistic or repulsive interaction. encyclopedia.pub An ideal mixture, where the interactions are no different from those in the pure component micelles, is characterized by a β value of zero. acs.org The magnitude of the negative β value reflects the strength of the attractive forces. acs.org This theory successfully predicts the critical micelle concentration (CMC) of the mixture based on the CMCs of the pure components and the interaction parameter. mdpi.comencyclopedia.pub
Other thermodynamic models have also been proposed to describe mixed micellar systems. Motomura and colleagues developed a framework based on thermodynamic principles that is considered by some to be a more rigorous description of mixed surfactant solutions. acs.org More recently, molecular thermodynamic theories have been developed that can predict not only the CMC and composition of mixed micelles but also their size, shape, and distribution. acs.org These advanced theories blend macroscopic thermodynamic descriptions with molecular-level models to capture the driving forces of micellization. acs.org
The regular solution theory equation allows for the calculation of the micellar mole fraction (x₁) and the interaction parameter (β) if the CMCs of the pure surfactants (C₁, C₂) and the mixed surfactant system (C₁₂) are known. mdpi.comencyclopedia.pub The theory has been found to be particularly successful in describing the properties of anionic-nonionic surfactant mixtures like those containing SDS. acs.org
| Theoretical Framework | Key Concept | Application to SDS Mixtures |
| Rubingh's Regular Solution Theory | Uses an interaction parameter (β) to quantify synergistic (β < 0) or antagonistic (β > 0) interactions in mixed micelles. mdpi.comencyclopedia.pub | Widely and successfully used to describe the non-ideal behavior and predict the CMC of SDS-nonionic surfactant mixtures. rsc.orgscielo.org.mxacs.org |
| Motomura's Thermodynamic Model | A thermodynamically rigorous approach to describing mixed surfactant solutions. acs.org | Provides an alternative framework for analyzing mixed micellar properties. acs.org |
| Molecular Thermodynamic Theory | Combines thermodynamic principles with molecular models to predict a wide range of properties including micelle size, shape, and distribution. acs.org | Offers a more detailed, predictive capability for the behavior of mixed micellar solutions containing SDS. acs.org |
This interactive table summarizes the primary theoretical frameworks used to understand and quantify the interactions within mixed surfactant systems involving Sodium Dodecyl Sulfate.
Exploration of Mixed Micellar Systems with Nonionic Surfactants
Polymer-Sodium Dodecyl Sulfate Associations
The presence of water-soluble polymers can significantly alter the stability of sodium dodecyl sulfate (SDS) micelles. acs.orgacs.org Research indicates that polymers that interact strongly with SDS can drastically decrease micellar stability. acs.orgacs.org This effect has been observed with a range of nonionic polymers, such as polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), as well as certain ionic polymers. acs.orgnih.gov
The mechanism behind this decreased stability is linked to the formation of polymer-surfactant aggregates. acs.org The interaction between the polymer and surfactant facilitates an alternative pathway for micelle formation and disintegration, making the micelles more labile. acs.orgacs.org For nonionic cellulose (B213188) derivatives, a direct correlation has been found between the surface activity of the polymer and its ability to reduce the stability of SDS micelles. acs.org More surface-active polymers tend to bind more strongly with SDS, leading to a greater decrease in micellar stability. acs.org
The table below shows the effect of adding Polyethylene Glycol (PEG) on the Critical Micelle Concentration (CMC) of SDS, as found in a study using various concentrations of PEG 200 at 298 K.
| Concentration of PEG 200 (wt%) | Average CMC of SDS (mmol dm⁻³) |
| 0 | 8.41 |
| 5 | 8.57 |
| 10 | 8.75 |
| 15 | 8.87 |
Data derived from physicochemical studies on surfactant aggregation. researchgate.net The increase in CMC with added PEG indicates that the polymer stabilizes SDS monomers in the bulk solution, making micelle formation less spontaneous.
In aqueous solutions containing both sodium dodecyl sulfate (SDS) and a water-soluble polymer, the interaction between the two components often begins at a surfactant concentration significantly lower than the normal critical micelle concentration (CMC). researchgate.netaip.org This initial interaction leads to the formation of small, polymer-bound surfactant aggregates, often referred to as premicellar aggregates or polymer-surfactant complexes. acs.orgresearchgate.netresearcher.lifeacs.org The concentration at which this process starts is known as the critical aggregation concentration (cac). researchgate.netaip.orgacs.org
The cac is a key parameter that marks the onset of surfactant binding to the polymer chain. aip.orgresearchgate.net For many polymer-SDS systems, the cac is found to be one or two orders of magnitude lower than the CMC of pure SDS. mdpi.com For example, in SDS-poly(ethylene oxide) (PEO) systems, the cac has been identified at values around 3.5-5.5 mM, compared to the SDS CMC of approximately 8 mM. aip.orgcdnsciencepub.com Similarly, for SDS interaction with the cationic polymer Polyquaternium-10, a very low cac of 0.04 mmol dm⁻³ was measured. acs.org
The table below presents the critical aggregation concentration (cac) for SDS in the presence of different polymers.
| Polymer System | Critical Aggregation Concentration (cac) of SDS |
| SDS / PEO (Poly(ethylene oxide)) | ~3.5 - 7.0 mM researchgate.netaip.orgcdnsciencepub.com |
| SDS / PVA (Poly(vinyl alcohol)) | 6.5 mM (at 20°C) cdnsciencepub.com |
| SDS / PQ-10 (Polyquaternium-10) | 0.04 mmol dm⁻³ acs.org |
| SDS / PAA (Polyacrylic acid) | Can be as low as 0.01 mM mdpi.com |
This table illustrates the onset of premicellar aggregation for SDS with various water-soluble polymers, highlighting that interaction begins well below the standard CMC of SDS.
Analysis of Micellar Stability in the Presence of Water-Soluble Polymers
Adsorption of Sodium Dodecyl Sulfate at Interfaces
The adsorption of sodium dodecyl sulfate (SDS) at various interfaces is a fundamental process that governs its function in numerous applications. This behavior is observed at both air-water and solid-liquid interfaces. epa.govresearchgate.net
At the air-water interface, SDS molecules orient themselves with their hydrophobic dodecyl tails directed towards the air and their hydrophilic sulfate heads remaining in the water, which leads to a reduction in the surface tension of the water. epa.gov The extent of adsorption can be described by the Gibbs adsorption equation, which relates the change in surface tension to the amount of surfactant adsorbed at the interface. epa.govacs.org
The adsorption of SDS at solid-liquid interfaces is more complex and depends on the nature of the solid surface, the pH of the solution, and the SDS concentration. columbia.edunih.govutexas.edu
On hydrophobic surfaces , such as graphite (B72142) or hydrophobically modified silica (B1680970), adsorption is driven by hydrophobic interactions between the surfactant's alkyl chain and the surface. dur.ac.uknih.gov At low concentrations, SDS can form hemicylindrical aggregates on the surface. nih.gov
On charged surfaces , electrostatic interactions play a dominant role. researchgate.netcolumbia.edu On positively charged surfaces like alumina (B75360) at low pH, SDS adsorbs strongly due to electrostatic attraction. columbia.edu This can lead to the formation of surfactant aggregates, such as hemimicelles or admicelles, on the surface. utexas.edu Conversely, on negatively charged surfaces like alumina at high pH or unmodified silica, adsorption is initially hindered by electrostatic repulsion. columbia.edudur.ac.uk However, adsorption can still occur at higher concentrations through hydrophobic chain-chain interactions, sometimes facilitated by co-adsorbed species. columbia.edu
The process is often described using adsorption isotherms, such as the Langmuir or Freundlich models, which relate the amount of adsorbed surfactant to its concentration in the bulk solution. deswater.comnih.gov For instance, the adsorption of SDS on activated coconut shell adsorbent was found to fit the Langmuir model, indicating monolayer adsorption. deswater.com The adsorption process can be exothermic and spontaneous. deswater.comscientific.net
The table below provides a summary of SDS adsorption characteristics at different interfaces.
| Interface Type | Primary Driving Force(s) for Adsorption | Observed Phenomena |
| Air-Water | Hydrophobicity of the alkyl tail. | Reduction of surface tension. epa.gov |
| Hydrocarbon-Water | Hydrophobicity of the alkyl tail. | Formation of an adsorbed film, reduction of interfacial tension. epa.govacs.org |
| Hydrophobic Solid (e.g., Graphite) | Hydrophobic interaction. | Formation of hemicylindrical aggregates at low coverage. nih.gov |
| Positively Charged Solid (e.g., Alumina at low pH) | Electrostatic attraction, hydrophobic interaction. | Strong adsorption, formation of hemimicelles, potential for bilayer formation. columbia.eduutexas.edu |
| Negatively Charged Solid (e.g., Silica) | Initially electrostatic repulsion, then hydrophobic interaction at higher concentrations. | Adsorption is hindered at low concentrations but can occur at higher concentrations. columbia.edudur.ac.uk |
This interactive table summarizes the key factors and outcomes of Sodium Dodecyl Sulfate adsorption at various common interfaces.
Mechanisms of Adsorption onto Charged and Uncharged Solid Surfaces
The adsorption of sodium dodecyl sulfate (SDS), an anionic surfactant, onto solid surfaces is a critical phenomenon in various industrial applications, including detergency, mineral flotation, and petroleum recovery. utexas.edu The mechanism of this process is primarily dictated by the nature of the solid surface (whether it is charged or uncharged) and the surrounding solution conditions.
On charged surfaces , the primary driving force for adsorption is the electrostatic interaction between the surfactant's negatively charged sulfate headgroup and the charge of the surface. nih.gov For positively charged surfaces, such as metal oxides like TiO2 at a low pH or surfaces functionalized with amine groups, there is a strong electrostatic attraction. utexas.eduunige.ch This leads to the adsorption of individual SDS monomers with their hydrocarbon tails oriented towards the aqueous phase. This initial adsorption is driven by the electrostatic attraction between the ionic head group and the oppositely charged surface. utexas.edu
As the concentration of SDS increases, the adsorbed monomers can neutralize the surface charge. Further adsorption is then driven by hydrophobic interactions between the alkyl tails of the adsorbed and incoming SDS molecules, leading to the formation of surface aggregates known as hemimicelles. At a specific SDS concentration, the amount of adsorbed negative surfactant can equal the initial positive surface charge, a phenomenon known as surface charge reversal. utexas.edu Beyond this point, the surface becomes negatively charged, and continued adsorption may lead to the formation of a complete bilayer, with the outer layer's headgroups facing the solution. utexas.edu The entire process is often described by a two-step adsorption model: an initial monomer adsorption driven by electrostatics, followed by aggregate formation driven by hydrophobic forces. utexas.edu The presence of electrolytes, such as sodium chloride, can enhance adsorption on negatively charged surfaces by compressing the electrical double layer, thereby reducing the electrostatic repulsion between the surface and the anionic surfactant. ijrte.org
For uncharged or hydrophobic solid surfaces , such as graphite or surfaces coated with hydrophobic self-assembled monolayers, the adsorption mechanism is different. utexas.eduacs.org In this case, the primary driving force is the hydrophobic interaction between the surfactant's alkyl tail and the nonpolar surface. Adsorption is not primarily governed by electrostatic interactions. deswater.com Molecular dynamics simulations and experimental studies have shown that SDS molecules adsorb on these surfaces by their tail groups, forming distinct self-assembled structures. acs.orgnih.gov On graphite, for instance, SDS molecules can form hemicylindrical aggregates parallel to the surface. acs.org The adsorption on these hydrophobic surfaces can occur even on surfaces that are negatively charged, indicating the dominance of hydrophobic forces over electrostatic repulsion in certain systems. ijrte.org
The table below summarizes the primary mechanisms and resulting structures of SDS adsorption on different types of surfaces.
| Surface Type | Primary Driving Force | Adsorption Mechanism & Resulting Structures |
| Positively Charged | Electrostatic Attraction | Monomer adsorption with tails towards solution, followed by hydrophobic interaction leading to hemimicelle formation and potentially bilayer formation. Surface charge reversal is a key feature. utexas.edunih.gov |
| Negatively Charged | Electrostatic Repulsion (overcome by other forces) | Adsorption is generally low but can be enhanced by high ionic strength (salinity), which reduces repulsion. Hydrophobic interactions can still drive some adsorption. ijrte.org |
| Uncharged/Hydrophobic | Hydrophobic Interaction | Adsorption of the alkyl tail onto the surface, leading to the formation of various self-assembled aggregates, such as hemimicelles or hemicylinders. utexas.eduacs.orgdeswater.com |
Molecular Self-Assembly and Layer Formation at Air-Water and Oil-Water Interfaces
The amphiphilic nature of sodium dodecyl sulfate, possessing a hydrophilic sulfate head and a hydrophobic dodecyl tail, drives it to adsorb and self-assemble at interfaces, significantly lowering the interfacial tension. mdpi.com The structure and behavior of these self-assembled layers differ notably between the air-water and oil-water interfaces.
At the air-water interface , SDS molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. This leads to a variety of self-assembled structures. Molecular dynamics simulations reveal that at low surface coverages, SDS can form aggregates on the water surface. acs.org The surfactant molecule often adopts a bent configuration, where the head group and part of the alkyl chain are solvated in the water, while the rest of the tail lies on the water's surface. acs.org As the concentration increases towards the critical micelle concentration (CMC), a more ordered monolayer forms. However, the structure of this layer can be complex and is sensitive to impurities. For example, the presence of more surface-active contaminants like dodecanol (B89629) can dominate the interface at low SDS concentrations. nih.govacs.org Above the CMC, SDS forms micelles in the bulk solution, but can also form complex structures at the interface, such as lamellar multilayers, especially during processes like solvent evaporation. acs.org The interaction of SDS with other molecules, like proteins, at the air-water interface is also significant; at high concentrations, SDS can disrupt the ordered fibrous networks formed by proteins like silk fibroin. mdpi.com
The oil-water interface presents a different environment for SDS self-assembly. Unlike the air-water interface, where the non-aqueous phase is vapor, here it is a nonpolar liquid like decane (B31447) or dodecane. acs.orgunipr.it This has a profound impact on the arrangement of SDS molecules. Molecular dynamics studies have shown that SDS tends to be more homogeneously distributed on the water-oil interface compared to the air-water interface, where it forms aggregates at low coverages. acs.orgresearchgate.net The alkyl tail of the SDS molecule tends to be more solvated by the oil phase, resulting in a straighter, more extended conformation with an inclination relative to the surface normal, in contrast to the bent shape often seen at the air-water interface. acs.org The oil molecules themselves may also become ordered parallel to the interface. researchgate.net This efficient packing at the oil-water interface is fundamental to the role of SDS as a stabilizer for oil-in-water emulsions, where even a small amount of adsorbed surfactant can create a repulsive barrier that prevents droplet coalescence and enhances emulsion stability. unipr.itresearchgate.net
The table below provides a comparative overview of SDS self-assembly at these two key interfaces.
| Interfacial Property | Air-Water Interface | Oil-Water Interface |
| Molecular Distribution | Tends to form aggregates at low surface coverage. acs.org | More homogeneous distribution of surfactant molecules. acs.org |
| Surfactant Conformation | Often bent, with part of the tail on the water surface. acs.org | Generally straighter, penetrating the oil phase. acs.org |
| Resulting Structures | Monolayers, lamellar structures, and interaction with co-adsorbates. mdpi.comacs.org | Disordered monolayer that effectively stabilizes oil droplets in emulsions. researchgate.netresearchgate.net |
| Primary Application | Foaming, surface coating. | Emulsification, enhanced oil recovery. ijrte.orgunipr.it |
Interactions with Model Biological Membranes (Conceptual Frameworks)
The interaction of sodium dodecyl sulfate with biological membranes is a cornerstone of its utility in biochemistry for cell lysis and protein extraction, as well as a factor in its skin-irritating properties. acs.orgcapes.gov.brscielo.br The process is typically conceptualized through a multi-stage framework describing how the detergent disrupts the lipid bilayer structure of model membranes like vesicles or liposomes.
The widely accepted conceptual model for membrane solubilization by detergents involves three main stages. whiterose.ac.uk
Partitioning and Saturation: At low concentrations, individual SDS monomers readily penetrate and partition into the outer leaflet of the lipid bilayer. iphy.ac.cnyoutube.com The hydrophobic alkyl tail buries itself within the hydrophobic core of the membrane, while the negatively charged sulfate headgroup remains at the membrane-water interface, interacting with the lipid headgroups. acs.orgwhiterose.ac.uk This insertion is a very rapid process. acs.org
Membrane Stress and Destabilization: As more SDS molecules accumulate in the bilayer, they induce significant changes in the membrane's physical properties. The insertion of the conical-shaped SDS molecules into the planar bilayer architecture causes curvature stress. youtube.com Studies have shown that this can lead to an increase in the bilayer thickness and an enhanced order of the lipid tails at SDS concentrations below 28 mol%. acs.orgiphy.ac.cn This stage is characterized by the coexistence of mixed detergent-lipid domains within an otherwise intact membrane structure. whiterose.ac.uk
Solubilization and Mixed Micelle Formation: Once the membrane becomes saturated with the detergent, further addition of SDS leads to the complete disruption and solubilization of the bilayer. capes.gov.br The membrane fragments and reorganizes into small, spherical mixed micelles composed of both lipids and SDS molecules. whiterose.ac.ukyoutube.com This process is often observed as an initial expansion of the vesicle followed by a rapid loss of lipid material as mixed micelles are released into the solution. acs.orgwhiterose.ac.uk
An important kinetic aspect of this interaction is the transmembrane movement, or "flip-flop," of the SDS molecules. The negatively charged sulfate headgroup has a low propensity to cross the hydrophobic membrane core, resulting in a very slow flip-flop rate. acs.orgacs.org This means that initially, SDS accumulates primarily in the outer leaflet, contributing to an asymmetry that further stresses the membrane. youtube.com
The table below outlines the conceptual stages of model membrane interaction with SDS.
| Stage | SDS Concentration | Key Events & Mechanisms | Outcome |
| 1. Partitioning | Low (below saturation) | Rapid insertion of SDS monomers into the outer leaflet of the lipid bilayer. acs.org Hydrophobic tails enter the membrane core. youtube.com | Membrane incorporates SDS; increased permeability may occur. scielo.br |
| 2. Destabilization | Intermediate (approaching saturation) | Increased membrane stress due to molecular shape mismatch. youtube.com Increased bilayer thickness and lipid tail ordering. iphy.ac.cn | Vesicle expansion and destabilization of the bilayer structure. acs.orgwhiterose.ac.uk |
| 3. Solubilization | High (above saturation) | Extraction of lipid molecules from the bilayer. youtube.com Fragmentation of the membrane and formation of mixed lipid-SDS micelles. capes.gov.brwhiterose.ac.uk | Complete disruption of the membrane into soluble mixed micelles. capes.gov.br |
Biodegradation and Environmental Transformation Pathways of Sodium Dodecyl Sulfate
Microbial Degradation Mechanisms and Pathways
The microbial degradation of sodium dodecyl sulfate (B86663) is a stepwise process initiated by specific enzymes and culminating in the complete mineralization of the compound.
Enzymatic Hydrolysis by Alkyl Sulfatases as Initial Degradation Step
The initial and rate-limiting step in the biodegradation of sodium dodecyl sulfate is the enzymatic hydrolysis of the sulfate ester bond. researchgate.net This reaction is catalyzed by a class of enzymes known as alkyl sulfatases (also called sulfatases). researchgate.nethibiscuspublisher.com These enzymes cleave the C-O-S bond, releasing the sulfate group as inorganic sulfate and yielding the corresponding alcohol, 1-dodecanol (B7769020). fortunejournals.compnas.orgnih.gov
Alkyl sulfatases are a diverse group of enzymes and can be categorized into at least three distinct classes based on their catalytic mechanisms. researchgate.netpnas.orgportlandpress.com
Type I sulfatases , which are predominantly found in eukaryotes, utilize a post-translationally modified formylglycine residue in their active site to mediate the cleavage of the C-O-S bond. researchgate.netpnas.org
Type II sulfatases belong to the Fe(II) α-ketoglutarate-dependent dioxygenase superfamily. These enzymes oxidatively cleave the sulfate ester, producing an aldehyde and inorganic sulfate. researchgate.netpnas.org
Type III sulfatases , which include enzymes like SdsA1 from Pseudomonas aeruginosa, are part of the metallo-β-lactamase superfamily and hydrolyze primary alkyl sulfates to the corresponding alcohol. researchgate.netfortunejournals.comportlandpress.com SdsA1 has been shown to act on a range of primary alkyl sulfates, including decyl sulfate, octyl sulfate, and hexyl sulfate. pnas.orguniprot.org
The activity of these enzymes is essential for initiating the degradation process, as the removal of the sulfate group renders the molecule susceptible to further microbial attack. hibiscuspublisher.com
Subsequent Alkyl Chain Metabolism via Beta-Oxidation Pathways
Following the initial hydrolysis by alkyl sulfatases, the resulting 1-dodecanol is further metabolized. It is first oxidized to dodecanal (B139956) by an alcohol dehydrogenase and then to dodecanoic acid. fortunejournals.comnih.govjeb.co.in This fatty acid then enters the beta-oxidation pathway. fortunejournals.comjeb.co.inethz.ch
The beta-oxidation pathway is a central metabolic process in many organisms for the breakdown of fatty acids. In this pathway, the dodecanoic acid is sequentially cleaved into two-carbon units in the form of acetyl-CoA. This process continues until the entire alkyl chain is broken down. researchgate.net
Ultimate Carbon Mineralization and Product Formation
The acetyl-CoA units generated from the beta-oxidation of the alkyl chain enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. hibiscuspublisher.com Through the TCA cycle, the carbon atoms are completely oxidized to carbon dioxide (CO2). fortunejournals.comresearchgate.net Studies using 14C-radiolabeled sodium dodecyl sulfate have confirmed that a significant portion of the carbon from the dodecyl chain is released as 14CO2, demonstrating complete mineralization. fortunejournals.comresearchgate.net
A portion of the carbon from the degraded sodium dodecyl sulfate can also be incorporated into the microbial biomass. nih.govresearchgate.net This occurs through the assimilation of intermediates from the central metabolic pathways into cellular components like phospholipids (B1166683) and other macromolecules. nih.govresearchgate.net
Diversity and Characterization of Sodium Dodecyl Sulfate-Degrading Microorganisms
A wide variety of microorganisms capable of degrading sodium dodecyl sulfate have been isolated from diverse environments, including soil and water contaminated with detergents. frontiersin.orgnih.govjournalarrb.com
Isolation and Identification of Bacterial Strains (e.g., Pseudomonas, Enterobacter)
Numerous bacterial genera have been identified with the ability to utilize sodium dodecyl sulfate as a source of carbon and/or sulfur. Among the most frequently isolated and studied are species of Pseudomonas. fortunejournals.comfrontiersin.orgcore.ac.uk Strains such as Pseudomonas aeruginosa, Pseudomonas putida, and Pseudomonas jessenii have demonstrated high efficiency in degrading this surfactant. frontiersin.orgnih.govjournalarrb.comresearchgate.net
Other bacterial genera implicated in sodium dodecyl sulfate degradation include:
Enterobacter : Strains of Enterobacter cloacae have been isolated and shown to effectively degrade sodium dodecyl sulfate. hibiscuspublisher.comresearchgate.nethibiscuspublisher.com
Bacillus : Species like Bacillus cereus have been reported to metabolize sodium dodecyl sulfate. fortunejournals.comhu.edu.jo
Acinetobacter : Acinetobacter johnsonii is another bacterium capable of degrading this surfactant. fortunejournals.comnih.gov
Klebsiella : Klebsiella oxytoca has also been identified as a sodium dodecyl sulfate degrader. fortunejournals.comnih.gov
Staphylococcus : Some Staphylococcus strains have been shown to degrade detergents. hu.edu.jo
The table below provides a summary of some bacterial strains reported to degrade sodium dodecyl sulfate.
| Bacterial Strain | Source of Isolation | Degradation Conditions/Efficiency | Reference |
| Pseudomonas putida strain SP3 | Detergent contaminated pond | Degraded 0.3% SDS in 24 hours | nih.gov |
| Pseudomonas aeruginosa MTCC 10311 | Detergent contaminated soil | Degraded 96% of 1.5 g/L SDS in 48 hours | jeb.co.infrontiersin.org |
| Enterobacter cloacae sp. strain AaMa | Surfactant contaminated site | Optimal degradation at pH 7.5 and 30°C | hibiscuspublisher.comresearchgate.net |
| Pseudomonas sp. strain DRY15 | Antarctic soil | Degraded ~90% of 2 g/l SDS in 8 days at 10°C | core.ac.uk |
| Bacillus cereus WAW2 | Detergent manufacturing plant wastewater | Degraded 51.4% of initial SDS concentration | hu.edu.jo |
| Acinetobacter johnsonii | Activated sludge | Degraded 93.6% of 522 mg/L SDS in 5 days | fortunejournals.com |
Biochemical Characterization of Degradative Enzymes
The key enzymes initiating the biodegradation of sodium dodecyl sulfate are the alkyl sulfatases. These enzymes have been the subject of biochemical characterization to understand their structure, function, and substrate specificity.
Alkyl sulfatases exhibit a range of properties depending on the source organism. For instance, two novel alkylsulfatases from a Pseudomonas jessenii group strain showed optimal activity at pH 8.0 and temperatures of 60°C or 70°C. frontiersin.org The activity of these enzymes was enhanced by the presence of K+ and Mg2+ ions, while Cu2+ and EDTA acted as inhibitors. frontiersin.org
The enzyme SdsA1 from Pseudomonas aeruginosa is a well-characterized type III alkylsulfatase. pnas.orgportlandpress.com It is a zinc-dependent metalloenzyme that effectively hydrolyzes primary alkyl sulfates like sodium dodecyl sulfate. fortunejournals.comuniprot.org The crystal structure of SdsA1 has been determined, revealing a metallo-β-lactamase-like fold. pnas.orgportlandpress.com Kinetic studies of SdsA1 have determined its Michaelis constant (KM) for sodium dodecyl sulfate to be approximately 9 µM. pnas.org Another alkylsulfatase from Pseudomonas sp. S9, named SdsAP, has been identified as a thermostable type III enzyme, highlighting its potential for industrial applications in SDS bioremediation. researchgate.netportlandpress.com
The table below summarizes the characteristics of some biochemically characterized alkyl sulfatases.
| Enzyme | Source Organism | Enzyme Class | Optimal pH | Optimal Temperature | Cofactors/Inhibitors | Reference |
| SdsA1 | Pseudomonas aeruginosa | Type III | 7.5 | Room Temperature | Zn2+ dependent | pnas.orguniprot.org |
| Novel Alkylsulfatases | Pseudomonas jessenii group | Not specified | 8.0 | 60°C and 70°C | Enhanced by K+, Mg2+; Inhibited by Cu2+, EDTA | frontiersin.org |
| SdsAP | Pseudomonas sp. S9 | Type III | 7.1 | Not specified | Not specified | portlandpress.com |
| Rv3406 | Mycobacterium tuberculosis | Type II | Not specified | Not specified | Fe(II) and α-ketoglutarate dependent | plos.org |
Due to a lack of specific research findings for Sodium Decyl Sulfate corresponding to the detailed outline provided, this article cannot be generated at this time.
Extensive research is available for the closely related compound, Sodium Dodecyl Sulfate (SDS) , covering topics such as the optimization of microbial degradation, abiotic transformation processes, heterogeneous oxidation, and kinetic studies. However, these findings are specific to the C12 alkyl sulfate (dodecyl) and cannot be accurately attributed to the C10 alkyl sulfate (decyl).
Adhering to the instructions to focus solely on this compound and maintain scientific accuracy prevents the use of data for a different chemical compound. Searches for specific degradation and transformation pathways for this compound did not yield the detailed information required to populate the requested subsections.
Advanced Analytical and Computational Methodologies for Sodium Dodecyl Sulfate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation and quantification of surfactants. However, specific applications for sodium decyl sulfate (B86663) are not well-documented.
High-Performance Liquid Chromatography (HPLC) for Trace Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the trace analysis of surfactants. Methods have been developed for various alkyl sulfates, often employing mixed-mode or ion-pairing chromatography with detectors like Corona Charged Aerosol Detection (CAD) or indirect UV detection. For instance, HPLC methods using columns like Primesep B4 or Newcrom B have been established for the rapid analysis of sodium dodecyl sulfate. nih.govacs.orgsielc.comsielc.com These methods are typically MS-compatible and allow for retention in under 10 minutes. acs.orgsielc.com Additionally, HPLC coupled with photodiode array detection (HPLC-PDA) has been used for the trace analysis of other compounds by using surfactants like SDS in the extraction phase. rsc.org
Despite the existence of these methods for similar compounds, specific protocols and validated research detailing the trace analysis of sodium decyl sulfate using HPLC are not present in the available scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for metabolic profiling, allowing for the identification and quantification of metabolites. It has been successfully used to study the biodegradation and metabolic byproducts of sodium dodecyl sulfate by microorganisms like Pseudomonas aeruginosa. jeb.co.innih.govresearchgate.net These studies identify sequential degradation products such as dodecanol (B89629), dodecanal (B139956), and decanoic acid. jeb.co.innih.gov GC-MS is also a cornerstone in broader metabolomic studies, for example, in analyzing the metabolic changes in tissues induced by dextran (B179266) sulfate sodium. nih.gov The technique is noted for its high resolution and sensitivity for volatile compounds, though it often requires a derivatization step for non-volatile analytes. rsc.org
However, there is no specific research applying GC-MS to the metabolic profiling of This compound or its degradation pathways.
Capillary Electrophoresis in Sodium Dodecyl Sulfate-Containing Systems
Capillary Electrophoresis (CE), particularly in the presence of sodium dodecyl sulfate (CE-SDS), is a well-established technique for the purity analysis and size-based separation of proteins and biopharmaceuticals like monoclonal antibodies. sciex.comlcms.czsciex.com This method is valued for its high reproducibility and resolution, often surpassing traditional slab-gel electrophoresis (SDS-PAGE). sciex.com The principle relies on the formation of protein-SDS complexes, which are then separated by a sieving matrix. lcms.cz Research has also explored the use of alternative detergents, such as sodium hexadecyl sulfate (SHS), to improve separation for specific proteins. acs.org
The existing body of research focuses on using SDS as a component within the CE system for analyzing other molecules (primarily proteins). There is a lack of studies where This compound itself is the analyte or the primary component of interest in CE systems.
Spectroscopic and Spectrophotometric Approaches
Spectroscopic techniques are invaluable for quantitative analysis and for probing the physicochemical properties of surfactant aggregates.
Visible Light Spectroscopy for Quantitative Determination in Biochemical Samples
Visible light spectroscopy offers a simple and reliable method for the quantification of alkyl sulfates in complex biochemical samples. A common method for sodium dodecyl sulfate involves the use of a carbocyanine dye, such as Stains-all or methylene (B1212753) blue, which changes color upon interaction with the surfactant. nih.govresearchgate.netamazonaws.com The color change, for example from fuchsia to yellow for the Stains-all dye, is proportional to the SDS concentration and can be measured with a spectrophotometer. nih.govresearchgate.net This method has proven reliable for quantifying microgram amounts of SDS in small sample volumes. nih.gov
While this principle could theoretically be adapted, there are no published studies that specifically apply or validate a visible light spectroscopy method for the quantitative determination of This compound in biochemical samples.
Fluorescence Spectroscopy for Micellar Microenvironment and Aggregation Number Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the formation and properties of micelles. By using fluorescent probes like pyrene (B120774), researchers can determine the critical micelle concentration (CMC), the polarity of the micellar microenvironment, and the micelle aggregation number (the number of surfactant molecules in a single micelle). nih.gov For sodium dodecyl sulfate, time-resolved fluorescence quenching is a common method to determine aggregation numbers. acs.orgresearchgate.net Studies have investigated how factors like the addition of salts or alcohols affect the size and structure of SDS micelles. researchgate.netacs.org The fluorescence of probes is sensitive to the local environment, providing insights into the viscosity and water accessibility of the micellar interface. optica.orgbioone.orgacs.org
Although the principles of fluorescence spectroscopy are general, the specific, crucial data points such as the aggregation number and detailed microenvironment characteristics are compound-specific. The extensive research available focuses on sodium dodecyl sulfate, and there is a clear absence of studies providing this fundamental data for This compound micelles using fluorescence spectroscopy.
While a wealth of analytical and computational research exists for sodium dodecyl sulfate (SDS), there is a significant gap in the scientific literature concerning its shorter-chain homolog, this compound. The specific methodologies for trace analysis, metabolic profiling, and detailed physicochemical characterization as outlined above have not been specifically developed or reported for this compound. Future research is needed to establish these fundamental analytical protocols and to characterize the unique properties of this compound.
Surface-Sensitive Vibrational Spectroscopy for Adsorption Layer Characterization
Surface-sensitive vibrational spectroscopy techniques, particularly Vibrational Sum-Frequency Generation (SFG) spectroscopy, are powerful tools for gaining molecular-level insights into the adsorption of sodium dodecyl sulfate (SDS) at interfaces. SFG is a nonlinear optical technique that provides information about the structure, conformation, and orientation of molecules specifically at an interface. nih.govresearchgate.netfigshare.com
Research employing SFG has been crucial in characterizing the adsorption layers of SDS at both air/water and solid/water interfaces. figshare.comnih.gov By tuning the infrared laser to specific vibrational frequencies, researchers can selectively probe different parts of the SDS molecule. For instance, targeting the C-H stretching modes of the dodecyl tail provides information on the conformational order (e.g., gauche defects vs. trans conformers) of the alkyl chains. figshare.com Simultaneously, targeting the symmetric and asymmetric stretches of the sulfate (SO₃) headgroup reveals details about its orientation and interaction with the surrounding environment. nih.govnih.govmdpi.com
Studies have shown that the orientation of the SDS sulfate headgroup can remain relatively constant across a range of concentrations, from below the critical micelle concentration (CMC) to above it, with the pseudo-C₃ axis oriented close to the surface normal. nih.gov SFG has also been instrumental in elucidating complex adsorption behaviors, such as the formation of SDS monolayers on positively charged surfaces where models propose the existence of two headgroup orientations—one pointing toward the substrate and the other toward the aqueous solution. nih.govresearchgate.netacs.org This structural arrangement is influenced by the SDS concentration in the bulk solution. nih.govacs.org
Furthermore, SFG is highly sensitive to the presence of surface-active impurities, such as dodecanol, which is often present in commercial SDS samples. nih.govresearchgate.netacs.org These impurities can preferentially adsorb at the interface at low SDS concentrations, and SFG spectra can distinguish between the signals from the contaminant and the surfactant itself, which is critical for accurate interpretation of surface phenomena. nih.govacs.org
| Technique | Probed Moiety | Information Obtained | Reference |
| Sum-Frequency Generation (SFG) | C-H stretches (Alkyl Tail) | Conformational order, presence of gauche vs. trans conformers. | figshare.com |
| Sum-Frequency Generation (SFG) | S-O stretches (Sulfate Headgroup) | Molecular orientation, ion pairing, interaction with cations. | nih.govnih.govmdpi.com |
| Sum-Frequency Generation (SFG) | Full Spectrum | Detection of impurities (e.g., dodecanol), complex layer structures. | nih.govacs.org |
Electrochemical and Interfacial Tension Measurements
Conductance and Electromotive Force (EMF) Methods for Micellization Parameters
Electrochemical methods, specifically conductance and electromotive force (EMF) measurements, are fundamental techniques for characterizing the micellization behavior of ionic surfactants like sodium dodecyl sulfate. researchgate.netoup.comconicet.gov.ar These methods are used to determine key micellization parameters, most notably the critical micelle concentration (CMC) and the degree of counterion binding (or micelle ionization). conicet.gov.ar
Conductivity measurements rely on the principle that the mobility of surfactant ions changes upon aggregation into micelles. conicet.gov.ar A plot of the specific or molar conductivity of an SDS solution versus its concentration typically shows a distinct change in slope. Below the CMC, the conductivity increases linearly as more free surfactant monomers are added. Above the CMC, the formation of larger, less mobile micelles (with their associated counterions) leads to a different, usually lower, slope. The intersection of these two linear portions is taken as the CMC. conicet.gov.ar The ratio of the slopes of the post-micellar to the pre-micellar regions can be used to calculate the degree of micelle ionization. conicet.gov.ar
Electromotive force (EMF) measurements, utilizing ion-selective electrodes, provide a direct way to measure the activity of individual ions in the solution. oup.com By using a sodium-selective electrode and a dodecyl sulfate-selective electrode, researchers can determine the concentration of free Na⁺ counterions and free DS⁻ monomers that are in equilibrium with the micelles. oup.com As the total surfactant concentration increases beyond the CMC, the concentration of free monomers remains relatively constant, which can be observed as a plateau in the EMF data, providing another accurate method for CMC determination. oup.com These measurements have revealed that upon the addition of alcohols, which can incorporate into the micelles, the activity of free sodium and dodecyl sulfate ions can change dramatically. oup.com
| Method | Parameter Determined | Principle | Reference |
| Conductance | Critical Micelle Concentration (CMC) | Change in the slope of conductivity vs. concentration plot. | researchgate.netconicet.gov.ar |
| Conductance | Degree of Micelle Ionization (β) | Ratio of post-micelle to pre-micelle conductivity slopes. | conicet.gov.ar |
| Electromotive Force (EMF) | Critical Micelle Concentration (CMC) | Plateau in the activity of free surfactant ions vs. concentration. | oup.com |
| Electromotive Force (EMF) | Free Monomer/Counterion Activity | Direct measurement using ion-selective electrodes. | oup.com |
Surface Tension Measurements for Interfacial Activity and Adsorption Isotherms
Surface tension measurements are a cornerstone for investigating the interfacial activity of surfactants. The defining characteristic of a surfactant like SDS is its ability to adsorb at interfaces, such as the air-water interface, and lower the surface tension of the solvent. acs.org The measurement of surface tension as a function of surfactant concentration is used to generate adsorption isotherms, which describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface.
A typical surface tension isotherm for an SDS solution shows a significant decrease in surface tension as the concentration increases, eventually reaching a plateau. acs.orgacs.org The concentration at which this plateau begins corresponds to the CMC, as the interface becomes saturated with monomers and any further addition of surfactant leads to the formation of micelles in the bulk phase. researchgate.net A characteristic dip or minimum in the surface tension curve just before the CMC is often an indicator of the presence of highly surface-active impurities like dodecanol. nih.govacs.orgacs.org
From the surface tension data below the CMC, the Gibbs adsorption isotherm equation can be applied to calculate the surface excess concentration (Γ), which is the amount of surfactant adsorbed per unit area of the surface. From this value, the minimum area occupied per molecule (A_min) at the interface can be determined. These parameters are crucial for understanding the packing and efficiency of the surfactant at the interface. nih.govuva.nl Various thermodynamic models, such as the Langmuir, Frumkin, and van der Waals models, can be fitted to the experimental isotherms to further analyze the interactions between adsorbed molecules. nih.govacs.orgacs.org
| Measurement/Model | Derived Parameter | Significance | Reference |
| Surface Tension vs. Concentration | Critical Micelle Concentration (CMC) | Point of interface saturation and micelle formation. | researchgate.net |
| Gibbs Adsorption Isotherm | Surface Excess Concentration (Γ) | Quantifies the amount of SDS adsorbed at the interface. | acs.orguva.nl |
| Gibbs Adsorption Isotherm | Area per Molecule (A_min) | Indicates the packing density of SDS at the interface. | acs.org |
| Thermodynamic Adsorption Models | Interaction Parameters | Provides insight into intermolecular forces in the adsorbed layer. | nih.govacs.org |
Advanced Surface Science Techniques
Surface Plasmon Resonance (SPR) for Adsorption Kinetics
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor molecular binding events at a sensor surface in real-time. nih.gov In the context of SDS research, SPR is employed to measure the intrinsic kinetics of its adsorption onto and desorption from various surfaces. acs.org The technique works by detecting changes in the refractive index at the surface of a thin metal film (usually gold), which are proportional to the mass of molecules adsorbing to the surface. nih.govacs.org
By flowing SDS solutions of varying concentrations over a functionalized SPR sensor surface, researchers can obtain detailed kinetic data. acs.org This allows for the study of how factors like the nature of the surface (e.g., hydrophobic self-assembled monolayers vs. charged surfaces) and the bulk surfactant concentration affect the rates of adsorption and desorption. nih.govacs.orgacs.org The data can reveal whether the adsorption process is controlled by mass transport in the solution or by the surface kinetics itself. acs.org
SPR studies have shown that SDS monomers are the primary species involved in adsorption and desorption processes on self-assembled monolayers. acs.org The rates of adsorption and desorption generally increase with the bulk monomer concentration up to the CMC, after which they tend to become constant. acs.org This technique has also been used in conjunction with SFG to provide complementary mass-sensitive data alongside the structure-sensitive information from spectroscopy, leading to more comprehensive models of the adsorbed surfactant layer. nih.govresearchgate.netacs.org The quantitative, real-time nature of SPR makes it invaluable for understanding the dynamics of surfactant-surface interactions, which are critical in applications like cleaning and formulation science. acs.orgcolumbia.edu
| Substrate Type | Kinetic Information Obtained | Key Finding | Reference |
| Self-Assembled Monolayers (SAMs) | Intrinsic adsorption/desorption rates | Adsorption/desorption rates increase with monomer concentration up to the CMC. | acs.org |
| Hydrophobic SAMs | Dissociation constants (Kd) | Kd values correlate with the critical micelle concentration (cmc). | acs.org |
| Positively Charged Films | Real-time adsorption mass | Complements SFG data to build comprehensive adsorption models. | nih.govacs.org |
| Silver Nanoparticles | Synthesis kinetics | SDS concentration affects the surface plasmon resonance of forming nanoparticles. | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. eag.com
In the study of sodium dodecyl sulfate, XPS is used to analyze surfaces after they have been exposed to SDS solutions. By irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted, XPS can definitively identify the elements present on the surface. eag.comutwente.nl The presence of sulfur (from the sulfate headgroup) and sodium (as the counterion) in the XPS spectrum of a treated substrate provides direct evidence of SDS adsorption. utwente.nl The atomic percentages of these elements, along with carbon and oxygen, can be quantified to estimate the amount of SDS on the surface. nih.govutwente.nl
A unique advantage of XPS is its ability to provide chemical state information. For example, it can distinguish between sulfur in a sulfate form versus a sulfide (B99878) form, which is crucial for confirming the integrity of the adsorbed surfactant molecule. eag.com XPS has been used to study the adsorption of SDS onto various substrates, including polymer films like polypropylene (B1209903) and modified cellulose (B213188). utwente.nlnih.gov In some studies, XPS analysis before and after washing steps is used to assess the strength of adsorption and the efficacy of immobilization techniques, such as plasma treatment, designed to covalently bind the surfactant to the surface. utwente.nl
| Application | Information Provided | Substrate Example | Reference |
| Confirmation of Adsorption | Presence of characteristic S and Na peaks. | Polypropylene (PP) films. | utwente.nl |
| Quantification of Adsorbed Layer | Atomic percentages of S, Na, C, O. | CaF₂ prisms, Au substrates. | nih.gov |
| Chemical State Analysis | Identification of sulfate (SO₄²⁻) group. | General surface analysis. | eag.com |
| Surface Modification Analysis | Changes in elemental composition after treatment. | Oxidized myofibrils. | nih.gov |
Theoretical and Molecular Modeling Approaches
Theoretical and molecular modeling approaches have become indispensable tools for investigating the complex behaviors of surfactants like sodium dodecyl sulfate (SDS) at the molecular level. These computational methods provide insights that are often difficult to obtain through experimental means alone, offering a detailed view of self-assembly processes, intermolecular interactions, and the energetics that govern system behavior.
Molecular Dynamics (MD) Simulations of Sodium Dodecyl Sulfate Self-Assembly
Molecular dynamics (MD) simulations have been extensively used to study the spontaneous aggregation of sodium dodecyl sulfate molecules in aqueous solutions, a process known as micellization. researchgate.net These simulations model the system at an atomistic or coarse-grained level, allowing researchers to observe the kinetic pathways and structural transitions of surfactant aggregates. princeton.edunih.gov
From a computational standpoint, directly simulating self-assembly is challenging due to the large number of solvent particles required and the long timescales of micelle formation, which can be on the order of microseconds. princeton.edu Early computational studies often started with pre-assembled micelles to study their properties. princeton.edufrontiersin.org However, with increasing computational power, simulations starting from randomly distributed SDS molecules are now more common, providing a clearer picture of the aggregation kinetics. princeton.edunih.gov
Key findings from MD simulations of SDS self-assembly include:
Aggregation Kinetics: The initial aggregation of SDS molecules can occur rapidly, within nanoseconds, forming multiple small clusters. princeton.edu These smaller aggregates then evolve over longer timescales. princeton.edu The rate of aggregation can decrease as the aggregate size increases, suggesting that the process is not solely diffusion-controlled but is also influenced by repulsive forces between larger aggregates. pku.edu.cn
Structural Transitions: MD simulations have revealed temperature-dependent structural transitions. At lower temperatures, SDS molecules may form crystalline-like aggregates, while at higher temperatures, they form the more commonly known spherical or rod-like micelles. princeton.edu
Influence of Concentration: The concentration of SDS in the simulation box significantly impacts the aggregation kinetics and the final aggregate structures. nih.gov Coarse-grained simulations have been particularly useful in studying aggregation at various concentrations, successfully predicting aggregation numbers that align with experimental data. acs.org
Role of Water and Counterions: Simulations highlight the crucial role of water and sodium (Na+) counterions. A small amount of water is necessary to provide SDS molecules with enough mobility to self-assemble. nih.gov The distribution and binding of Na+ counterions to the micelle surface are critical for screening electrostatic repulsions between the negatively charged sulfate headgroups, influencing the packing and shape of the micelle. acs.orgacs.org
MD simulations have also been employed to study the behavior of SDS at various interfaces, such as on titanium dioxide or mica surfaces, revealing how surface properties influence surfactant aggregation to form structures like hemicylinders or molecular layers. researchgate.netnih.gov
Development and Validation of All-Atom Potential Models for Computational Studies
The accuracy of MD simulations is fundamentally dependent on the quality of the potential models, or force fields, used to describe the interactions between atoms. A significant amount of research has been dedicated to developing and validating accurate all-atom (AA) force fields for SDS.
Several widely used force fields have been parameterized and tested for SDS simulations, including:
OPLS (Optimized Potentials for Liquid Simulations): Both the all-atom (OPLS-AA) and united-atom (OPLS-UA) versions have been used. acs.orgnih.gov New parameters for the SDS headgroup have been manually incorporated into OPLS-AA to improve its performance. researchgate.net Researchers have also worked on scaling Lennard-Jones parameters in united-atom models to better reproduce experimental properties like surface tension. psgraw.com
AMBER (Assisted Model Building with Energy Refinement): The General AMBER Force Field (GAFF) is a popular choice. nih.gov Development within this framework involves rigorous parameterization to ensure compatibility with models for other molecules. nih.govacs.org
CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM36 force field is another well-regarded model used for SDS simulations. acs.orgnih.gov
GROMOS (Groningen Molecular Simulation): Various versions of the GROMOS force field have been tested for their ability to model SDS micelles. acs.orgnih.gov
The process of developing and validating these models involves several key steps:
Parameterization: This involves defining parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). For electrostatic parameters, extensive quantum-chemical computations are often performed to derive reliable atomic point charges. nih.govacs.org
Validation: The newly developed models are tested against known experimental data. Key properties for validation include the micelle aggregation number, size (radius of gyration), degree of counterion binding, and the diffusion coefficient of the SDS monomer. nih.govacs.orgresearchgate.net
Comparative Studies: Researchers often compare the performance of different force fields. Such studies have found that while most modern force fields can produce stable micelles, the choice of force field can significantly impact specific properties like the binding of sodium ions to the micelle surface. nih.gov For instance, some force fields may predict an overly strong interaction between sodium ions and the sulfate headgroups, leading to unrealistic aggregate shapes in simulations with high aggregation numbers. nih.gov
The choice of the water model (e.g., TIP3P, SPC/E) in conjunction with the SDS force field also has a notable effect on simulation outcomes, particularly on the hydration of counterions and their distance from the micelle surface. nih.govnih.gov
Table 1: Comparison of Properties for Different SDS Force Fields This table is a representative example based on findings in the literature. Actual values can vary based on simulation conditions (temperature, concentration, etc.).
| Force Field | Typical Aggregation Number (N_agg) | Key Validation Metric | Notable Finding |
|---|---|---|---|
| OPLS-AA | ~60-100 | Reproduces micelle size and shape. acs.org | Can lead to "crystal-like" layering of Na+ ions at high aggregation numbers. nih.gov |
| GAFF (AMBER) | ~60 | Correctly reproduces diffusion coefficient and counterion binding. nih.gov | Reliable for simulating large SDS aggregates and restructuring processes. nih.govacs.org |
| CHARMM36 | ~60-100 | Stable micelle structure. acs.org | Considered a well-balanced and reliable force field for SDS simulations. acs.org |
| GROMOS | ~60-70 | Used for self-assembly simulations from random distributions. acs.org | Some versions may overestimate Na+ binding, leading to condensed, unphysical structures. nih.gov |
Quantum-Chemical Computations for Molecular Interactions and Energetics
Quantum-chemical computations, particularly those based on Density Functional Theory (DFT), provide a high-fidelity view of the electronic structure and energetics of molecular interactions involving sodium dodecyl sulfate. mdpi.comscirp.org These methods are crucial for understanding the fundamental nature of the chemical bonds and non-covalent interactions that drive surfactant behavior.
Applications of quantum-chemical computations in SDS research include:
Force Field Parameterization: As mentioned previously, DFT calculations are essential for deriving accurate atomic partial charges for use in classical force fields. nih.govscispace.com This ensures that the electrostatic interactions, which are dominant in ionic surfactant systems, are modeled realistically.
Interaction Energy Calculations: DFT can be used to calculate the adsorption energies of SDS components onto various surfaces. For example, calculations have been performed to understand the adsorption of dodecyl sulfate (DS⁻) and sodium (Na⁺) ions onto carbon nanotubes, revealing that the DS⁻ anion adsorbs more strongly to metallic nanotubes than to semiconducting ones. acs.org
Studying Molecular Conformations and Bonding: Quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) have been used to analyze the electron density in SDS crystals. nih.gov These studies provide a detailed description of the nature of the chemical bonds (e.g., Na–O ionic bonds) and the interactions that dictate the packing of SDS molecules in the solid state. nih.gov
Predicting Physicochemical Properties: DFT calculations, combined with continuum solvation models like the Solvation Model based on Density (SMD), have been used to develop methodologies for predicting the partition coefficients of molecules within SDS micelles. mdpi.com This involves calculating the free energy of molecules in different solvent environments to find one that mimics the micellar core. mdpi.com
Investigating Chemical Reactivity: Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the reactivity of the SDS molecule. scirp.orgscirp.org For instance, in corrosion inhibition studies, the energy gap between HOMO and LUMO and the molecule's dipole moment are correlated with its efficiency as a corrosion inhibitor for metals like copper. scirp.orgscirp.org
Table 2: Calculated Quantum Chemical Parameters for Dodecyl Sulfate (DS⁻) This table presents representative data from quantum chemical studies. The specific values depend on the level of theory and basis set used.
| Parameter | Description | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. scirp.org |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. scirp.org |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Indicates chemical reactivity and stability. A small gap suggests higher reactivity. scirp.org |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | A high dipole moment can enhance adsorption onto surfaces. scirp.orgscirp.org |
Applications of Sodium Dodecyl Sulfate in Contemporary Scientific Disciplines
Sodium Dodecyl Sulfate (B86663) as a Tool in Biochemistry and Molecular Biology Research
In biochemistry and molecular biology, SDS is a cornerstone reagent, pivotal for the analysis and manipulation of proteins and nucleic acids. mdpi.com Its strong denaturing capabilities and solubilizing properties are leveraged in numerous standard laboratory protocols. rroij.com
One of the most widespread applications of SDS is in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a technique used to separate proteins based on their molecular weight. khanacademy.orgavantorsciences.com The mechanism relies on the ability of SDS to solubilize and denature proteins. nih.gov When mixed with a protein sample, typically in the presence of a reducing agent and heat, SDS disrupts the non-covalent bonds that maintain the protein's secondary, tertiary, and quaternary structures. rroij.comwikipedia.orgijisrt.com
The hydrophobic tails of the SDS molecules bind to the protein's polypeptide backbone, while the hydrophilic, negatively charged sulfate heads point outwards. nationaldiagnostics.com This binding is remarkably uniform, with approximately 1.4 grams of SDS binding per gram of protein. nationaldiagnostics.comwikipedia.orgjove.com This process achieves two critical outcomes:
Denaturation: The protein unfolds from its complex native shape into a linear polypeptide chain, eliminating the influence of its original conformation on its electrophoretic mobility. khanacademy.orgnationaldiagnostics.commbl.co.jp
Uniform Charge: The massive negative charge imparted by the bound SDS molecules overwhelms the protein's intrinsic charge. khanacademy.org This results in all protein-SDS complexes having a nearly identical, large negative charge-to-mass ratio. wikipedia.orgwikipedia.orgmpbio.com
Consequently, when an electric field is applied, the migration of the SDS-coated proteins through the polyacrylamide gel matrix is determined almost exclusively by their size (polypeptide chain length). khanacademy.orgmbl.co.jp Smaller proteins navigate the gel's pores more easily and travel farther, while larger proteins are impeded and move more slowly, allowing for effective separation and subsequent molecular weight estimation. khanacademy.orgjove.com The interaction between the detergent and the protein is primarily hydrophobic at submicellar concentrations and becomes exclusively hydrophobic at micellar concentrations. nih.gov
SDS is a critical component in many protocols for the extraction and purification of DNA and RNA from cells. wikipedia.orgatamanchemicals.com Its primary function is to lyse the cells, thereby releasing the genetic material into a solution. rroij.com As a powerful detergent, SDS effectively disrupts the lipid bilayer of cellular and nuclear membranes by solubilizing the lipid and protein components. quora.comquora.comgeneticeducation.co.inmagen-tec.compromega.com.au
Beyond cell lysis, SDS plays a crucial protective role during nucleic acid extraction. It is a potent protein denaturant, and upon cell rupture, it rapidly inactivates cellular enzymes, including nucleases (DNases and RNases), that would otherwise degrade the target DNA and RNA. wikipedia.orgquora.comquora.comnih.gov This denaturation causes the proteins to lose their function and precipitate out of the solution, often facilitated by the addition of a high-concentration salt solution like potassium acetate. magen-tec.compromega.com.aunih.gov This allows for the separation of the nucleic acids, which remain soluble, from denatured proteins and other cellular debris. promega.com.aunih.gov
The utility of SDS extends beyond simple separation in SDS-PAGE. It is a valuable tool for the broader characterization of proteins and the study of their structural dynamics. nih.gov SDS is highly effective at solubilizing a wide variety of proteins, including those that are typically difficult to work with, such as membrane proteins and aggregated proteins, making them amenable to further analysis. mdpi.comnih.govresearchgate.net
Furthermore, researchers utilize SDS to investigate the mechanisms of protein folding, unfolding, and aggregation. nih.gov By carefully controlling the concentration of SDS, scientists can induce and study different protein conformations, such as molten globule-like states, which are thought to be intermediates in the protein folding pathway. nih.gov The interaction is complex; at low concentrations, SDS can bind to proteins and induce unfolding of the tertiary structure, while at higher, micellar concentrations, it can cause a more extensive expansion of the protein chain. nih.govresearchgate.net Interestingly, under certain conditions, such as a pH below the protein's isoelectric point, SDS has been shown to induce the formation of amyloid aggregates in a wide range of proteins, providing a model system for studying the misfolding diseases. plos.org
Table 1: Summary of SDS Applications in Biochemistry and Molecular Biology
| Application Area | Specific Use | Mechanism of Action | Primary Outcome |
|---|---|---|---|
| Protein Analysis | SDS-PAGE | Binds to and denatures proteins, imparting a uniform negative charge. khanacademy.orgwikipedia.org | Separation of proteins based on molecular weight. jove.commbl.co.jp |
| Nucleic Acid Extraction | Cell Lysis | Disrupts lipid and protein components of cell membranes. quora.comgeneticeducation.co.inpromega.com.au | Release of DNA/RNA from cells. rroij.com |
| Nucleic Acid Purification | Nuclease Inactivation | Denatures proteins, including DNases and RNases. quora.comnih.gov | Protection of nucleic acid integrity. wikipedia.org |
| Protein Structural Studies | Solubilization | Solubilizes membrane proteins and protein aggregates. nih.govresearchgate.net | Enables analysis of otherwise insoluble proteins. mdpi.com |
| Protein Folding Research | Controlled Denaturation | Induces unfolding and formation of intermediate states (e.g., molten globules). nih.gov | Insight into protein folding pathways and mechanisms. researchgate.net |
| Amyloid Research | Induction of Aggregation | Promotes the formation of amyloid fibrils under specific pH conditions. plos.org | Model system for studying protein misfolding diseases. plos.org |
Applications in Nucleic Acid Extraction and Purification Protocols
Utilisation in Advanced Materials Science and Nanotechnology Research
The surfactant properties of SDS that are so valuable in biology are equally powerful in the fields of materials science and nanotechnology. It is widely used as a stabilizer, a template, and a surface modifier in the synthesis and application of novel materials. atamanchemicals.com
SDS is a classic emulsifier used in emulsion polymerization, a process that produces polymer nanoparticles, or latexes. researchgate.netnih.gov In this technique, a monomer (like styrene) is emulsified in water with a surfactant such as SDS. The SDS molecules form micelles, which encapsulate the monomer droplets. Polymerization is then initiated in the aqueous phase, and the growing polymer chains enter the micelles, which act as nanoscale reactors. scientific.net The concentration of SDS can be systematically varied to control the size of the resulting polymer nanospheres. scientific.net
Beyond polymerization, SDS is a highly effective stabilizing agent for a wide variety of pre-formed nanoparticles. researchgate.net It is used to prevent the aggregation of metallic and bimetallic nanoparticles, such as those made of silver or silver-copper, by adsorbing to their surfaces. acs.orgmdpi.comresearchgate.net The charged headgroups of the SDS molecules create electrostatic repulsion between the particles, keeping them well-dispersed in solution. nih.gov This stabilization is crucial for maintaining the unique properties of the nanoparticles and for their application in areas like biomedicine and catalysis. researchgate.netnih.gov For instance, SDS-stabilized CuInSe₂/ZnS nanocomposites have been investigated for biomedical applications, with the SDS capping ensuring their colloidal stability for many weeks. nih.gov
SDS is employed to intentionally alter the surface chemistry of various materials to achieve desired properties for specific research applications. By adsorbing onto a surface, SDS can change its characteristics, such as its hydrophobicity. For example, a hydrophilic silica (B1680970) surface can be rendered hydrophobic by treating it with SDS followed by thermal treatment. tsinghua.edu.cn This process involves the grafting of SDS onto the silica surface, which can improve the dispersion of the silica nanoparticles in organic polymer matrices. tsinghua.edu.cn
This surface modification capability is also exploited to enhance the performance of materials in environmental and industrial applications. Molecular dynamics simulations have shown that modifying a graphite (B72142) surface with SDS can increase its capacity for adsorbing CO₂ compared to an unmodified surface. scielo.org.mx Similarly, modifying ceramic particles with SDS has been shown to enhance the dielectric properties and energy density of polymer-ceramic composites by improving the interface between the two components. researchgate.net In the field of mineral processing, SDS-modified alumina (B75360) nanoparticles have been used as a "co-collector" to increase the recovery of copper from its ore during flotation, a process that relies on manipulating surface hydrophobicity. ijcce.ac.ir SDS can also be used to aid the dispersion of materials like single-walled carbon nanotubes within polymer composites, improving their thermal properties. figshare.com
Table 2: Summary of SDS Applications in Materials Science and Nanotechnology
| Application Area | Specific Use | Mechanism of Action | Primary Outcome |
|---|---|---|---|
| Polymer Synthesis | Emulsion Polymerization | Acts as an emulsifier, forming micelles that serve as nanoreactors. researchgate.netscientific.net | Synthesis of polymer nanoparticles (latexes) with controlled size. scientific.net |
| Nanoparticle Stabilization | Stabilizing Agent | Adsorbs to nanoparticle surfaces, creating electrostatic repulsion. nih.gov | Prevents aggregation and maintains a stable colloidal dispersion. acs.orgresearchgate.net |
| Surface Modification | Hydrophobicity Control | Grafts onto hydrophilic surfaces (e.g., silica) to make them hydrophobic. tsinghua.edu.cn | Improved compatibility and dispersion in organic matrices. tsinghua.edu.cn |
| Composite Materials | Interfacial Modifier | Improves the interface between ceramic particles and polymer matrices. researchgate.net | Enhancement of dielectric properties and energy density. researchgate.net |
| Environmental Applications | Adsorption Enhancement | Modifies graphite surfaces to increase CO₂ adsorption. scielo.org.mx | Improved gas capture capabilities. scielo.org.mx |
| Mineral Processing | Flotation Co-collector | Modifies nanoparticles to enhance the hydrophobicity of target minerals. ijcce.ac.ir | Increased recovery of valuable minerals from ore. ijcce.ac.ir |
Based on the provided search results, there is insufficient specific information available to generate a detailed and scientifically accurate article on the "Contribution to Environmental Remediation Methodologies" for the chemical compound Sodium Decyl Sulfate . The available research predominantly focuses on Sodium Dodecyl Sulfate (SDS), a related but distinct compound with a 12-carbon alkyl chain (C12) rather than a 10-carbon chain (C10).
The explicit instructions require focusing solely on this compound and adhering strictly to the provided outline. The search results lack the necessary data regarding specific bioremediation strategies, including the microorganisms involved and detailed research findings on its degradation in simulated environmental systems.
Therefore, it is not possible to construct the requested article with the required level of detail and scientific accuracy for this compound based on the information retrieved. Any attempt to do so would involve extrapolating from data on Sodium Dodecyl Sulfate, which would violate the core requirements of the request.
Q & A
Q. What are the standard protocols for synthesizing sodium decyl sulfate in laboratory settings?
this compound is synthesized through the sulfation of decanol (C₁₀H₂₁OH) using sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide (NaOH). Key steps include:
- Sulfation : React decanol with SO₃ under controlled temperature (20–25°C) to form decyl sulfuric acid.
- Neutralization : Add NaOH to adjust pH to 7–8, precipitating this compound.
- Purification : Recrystallize the product from ethanol to achieve >99% purity . Note: Ensure anhydrous conditions during sulfation to avoid side reactions.
Q. How do the physicochemical properties of this compound compare to other alkyl sulfates?
this compound (C₁₀ chain) balances hydrophobicity and hydrophilicity, leading to distinct properties:
- Critical Micelle Concentration (CMC) : Lower than sodium dodecyl sulfate (SDS, C₁₂) due to shorter alkyl chain, reducing surfactant efficiency but enhancing solubility.
- Micelle Dynamics : Smaller micelle size compared to SDS, influencing applications in colloidal systems.
- Thermal Stability : Decomposes at ~200°C, similar to SDS but less stable than ethoxylated analogs like sodium laureth sulfate (SLES) .
Advanced Research Questions
Q. What methodologies are recommended for determining the critical micelle concentration (CMC) of this compound?
CMC can be measured using:
- Surface Tension Analysis : Plot surface tension vs. concentration; the inflection point indicates CMC.
- Conductivity Titration : Sudden change in slope of conductivity vs. concentration curve corresponds to CMC.
- Fluorescence Spectroscopy : Use pyrene as a probe; monitor shifts in emission spectra at micelle formation. Methodological Note: Control temperature (±0.5°C) and ionic strength to minimize variability .
Q. How can researchers address discrepancies in reported CMC values for this compound across studies?
Discrepancies often arise from:
- Purity : Impurities (e.g., unreacted decanol) lower apparent CMC. Validate purity via HPLC or NMR.
- Experimental Conditions : Temperature fluctuations (±2°C can alter CMC by 10%). Standardize conditions.
- Measurement Technique : Cross-validate using two methods (e.g., surface tension + conductivity). Recommendation: Replicate experiments with independent batches and report confidence intervals .
Q. What are the oxidative degradation pathways of this compound under environmental conditions?
this compound degrades via hydroxyl radical (•OH) attack, primarily at the sulfate head or alkyl chain:
Q. How can this compound be optimized as a surfactant in protein denaturation studies compared to SDS?
While SDS is standard for protein denaturation, this compound offers milder effects:
- Optimization Steps :
Concentration Screening : Test 0.1–2% (w/v) to balance denaturation efficiency and protein aggregation.
Buffer Compatibility : Assess stability in Tris-HCl vs. phosphate buffers (pH 7–9).
Electrophoresis Validation : Compare band resolution in SDS-PAGE vs. decyl sulfate-PAGE.
Application Insight: Its lower CMC reduces micelle interference in low-concentration assays .
Data Contradiction Analysis
Example : Conflicting reports on this compound’s biodegradability.
- Root Cause : Variability in test systems (e.g., aerobic vs. anaerobic conditions).
- Resolution : Conduct OECD 301D (closed bottle test) with standardized inoculum and DOC content. Report half-life (t₁/₂) with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
